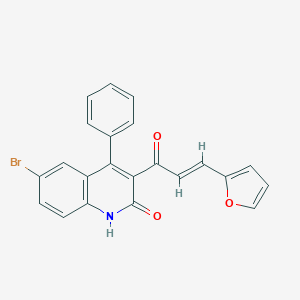
(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one is a synthetic organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a quinoline core substituted with a bromine atom, a hydroxyl group, and a phenyl group, along with a furan ring attached via a propenone linkage. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Bromination: The quinoline core is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) in an appropriate solvent like chloroform or acetic acid.
Hydroxylation: Introduction of the hydroxyl group at the 2-position can be achieved through a hydroxylation reaction using reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Phenyl Substitution: The phenyl group can be introduced via a Friedel-Crafts alkylation reaction using benzene and a suitable catalyst such as aluminum chloride (AlCl3).
Propenone Formation: The final step involves the condensation of the brominated, hydroxylated, and phenyl-substituted quinoline with furan-2-carbaldehyde in the presence of a base like sodium hydroxide (NaOH) to form the propenone linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity. The use of automated systems and advanced purification techniques such as column chromatography and recrystallization would be essential for large-scale production.
化学反应分析
Types of Reactions
(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The propenone linkage can be reduced to a propanol linkage using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide (NaOMe) or potassium thiocyanate (KSCN).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.
Substitution: NaOMe in methanol, KSCN in acetone.
Major Products
Oxidation: Formation of a quinoline-2,3-dione derivative.
Reduction: Formation of a 3-(furan-2-yl)propan-1-ol derivative.
Substitution: Formation of quinoline derivatives with various substituents replacing the bromine atom.
科学研究应用
(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of various diseases, including infections and cancer.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of (E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the hydroxyl and bromine substituents can form hydrogen bonds and halogen bonds with biological macromolecules, enhancing its binding affinity and specificity.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound with a simpler structure.
Chloroquine: A well-known antimalarial drug with a quinoline core.
Quercetin: A flavonoid with a similar hydroxylated aromatic structure.
Uniqueness
(E)-1-(6-bromo-2-hydroxy-4-phenylquinolin-3-yl)-3-(furan-2-yl)prop-2-en-1-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the furan ring and the propenone linkage differentiates it from other quinoline derivatives, potentially offering unique interactions with biological targets and novel therapeutic applications.
属性
IUPAC Name |
6-bromo-3-[(E)-3-(furan-2-yl)prop-2-enoyl]-4-phenyl-1H-quinolin-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrNO3/c23-15-8-10-18-17(13-15)20(14-5-2-1-3-6-14)21(22(26)24-18)19(25)11-9-16-7-4-12-27-16/h1-13H,(H,24,26)/b11-9+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QREHRPYUBWNHDV-PKNBQFBNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)C=CC4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C(=O)NC3=C2C=C(C=C3)Br)C(=O)/C=C/C4=CC=CO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
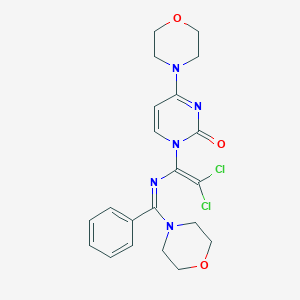
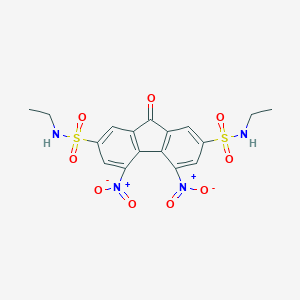
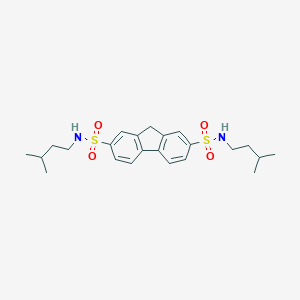
![4-butoxy-N-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]-N-phenylbenzamide](/img/structure/B412133.png)

![(2Z,5Z)-3-ethyl-5-[(2E)-2-(3-ethyl-5-methoxy-1,3-benzothiazol-2-ylidene)ethylidene]-2-(4-oxo-3-prop-2-enyl-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-1,3-thiazolidin-4-one](/img/structure/B412135.png)
![3,6-Bis[(5,5-dimethyl-2-sulfido-1,3,2-dioxaphosphinan-2-yl)oxy]hexahydrofuro[3,2-b]furan](/img/structure/B412137.png)
![4-[3-[(E)-N'-[(E)-1-(4-methoxyphenyl)ethylideneamino]carbamimidoyl]sulfanyl-2,5-dioxopyrrolidin-1-yl]benzoic acid](/img/structure/B412140.png)
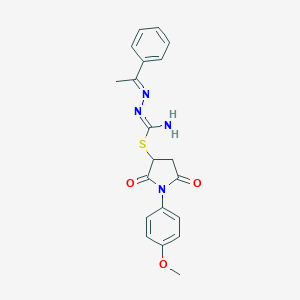
![1-(2,5-Dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B412143.png)
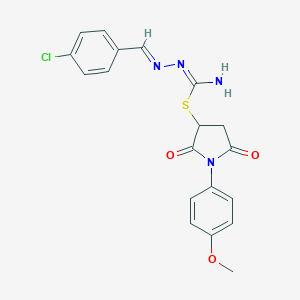
![1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl (2E)-2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B412148.png)
![1-(2,5-Dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[4-(dimethylamino)benzylidene]hydrazinecarbimidothioate](/img/structure/B412149.png)
![3-(3-{[(2-{3-Nitrobenzylidene}hydrazino)(imino)methyl]sulfanyl}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B412151.png)
